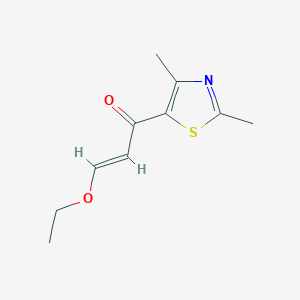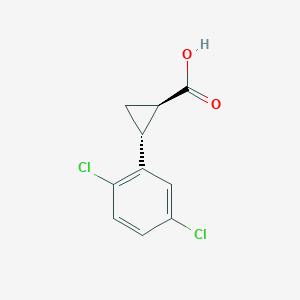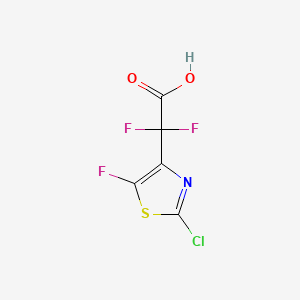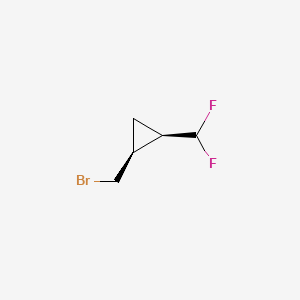
rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis is a cyclopropane derivative characterized by the presence of bromomethyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a difluoromethylated alkene with a bromomethylating agent under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the difluoromethyl group can yield partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted cyclopropanes with various functional groups.
Oxidation: Formation of cyclopropane alcohols or ketones.
Reduction: Formation of partially or fully hydrogenated cyclopropanes.
Scientific Research Applications
rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane,cis
- rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane,cis
- rac-(1R,2S)-1-(bromomethyl)-2-(fluoromethyl)cyclopropane,cis
Uniqueness
rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis is unique due to the specific combination of bromomethyl and difluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C5H7BrF2 |
|---|---|
Molecular Weight |
185.01 g/mol |
IUPAC Name |
(1S,2R)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane |
InChI |
InChI=1S/C5H7BrF2/c6-2-3-1-4(3)5(7)8/h3-5H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
CDVSLVDEMWPPHB-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(F)F)CBr |
Canonical SMILES |
C1C(C1C(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)
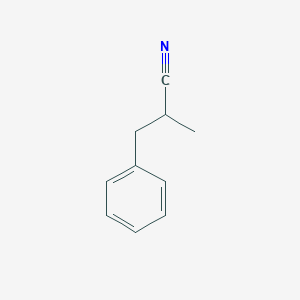
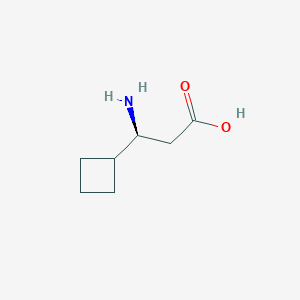
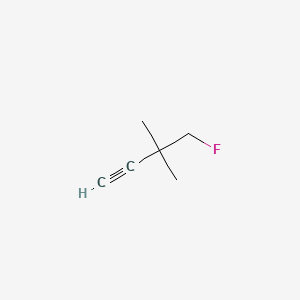
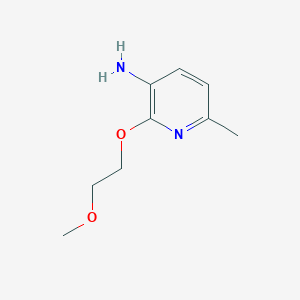
![tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)
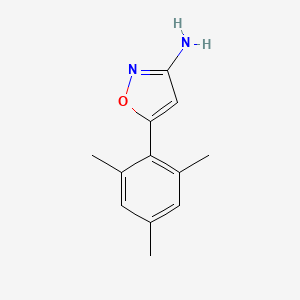
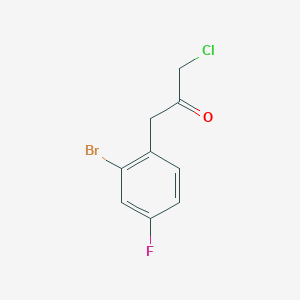
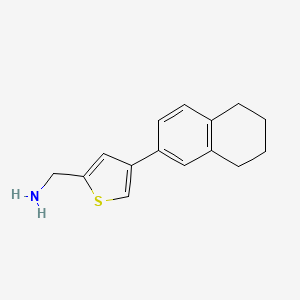
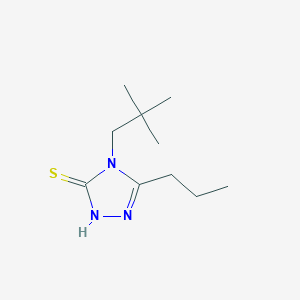
![5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13625162.png)
